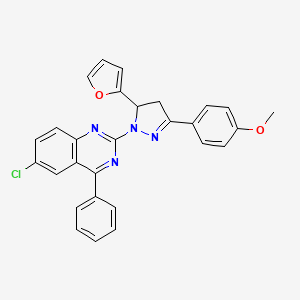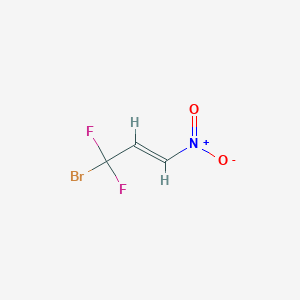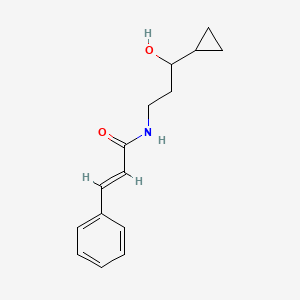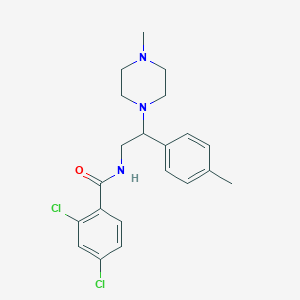![molecular formula C24H24N2O5 B2794000 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate CAS No. 25952-50-5](/img/structure/B2794000.png)
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spirobenzopyran . It is a type of spiropyran-based photochromic dye . It has a colorless leuco spiropyran form (SP) and a colored trans-merocyanine form (MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively .
Synthesis Analysis
The synthesis of spiropyran-based photochromic dyes, such as the one , is typically achieved through a three-step reaction with a sulfonate group as a water-soluble group . N-alkyl or aryl groups of variable size are introduced into the dyes to tailor the substantivity towards wool fiber .Molecular Structure Analysis
The chemical structure of this compound was confirmed by 1H-NMR and high-resolution mass . The 1H-NMR (400 MHz, DMSO-d6) δ values are: 8.05 (s, 1H), 7.26 (s, 2H), 7.43–7.39 (m, 5H), 5.82 (s, 2H), 2.96 (s, 3H), 1.60 (s, 6H) .Chemical Reactions Analysis
The chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule has been explored . Upon UV-light injection on the molecule, it changes from the SP molecule to the MC molecule . A complete reset from MC to SP molecule can be achieved by thermal annealing .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 352.384, a density of 1.36±0.1 g/cm3 (20 ºC 760 Torr), a melting point of 164-165ºC, and water solubility of Insuluble (9.1E-5 g/L) (25 ºC) .Aplicaciones Científicas De Investigación
Crystal Structure and Photochromic Behavior
- Crystal Structure Analysis : The crystal structure of similar spiropyran compounds has been characterized, revealing significant differences between various spiropyrans, which are evident in their [1H]NMR and IR spectra. The photochromic behaviors in solutions were investigated, showing distinct tendencies towards open or closed forms in solution and solid state (Zou, Huang, Gao, Matsuura, & Meng, 2004).
Applications in Fluorescent Polymer Nanoparticles
- Fluorescent Polymer Nanoparticles : A novel photochromic spiropyran-based reversible addition–fragmentation chain transfer (RAFT) reagent was synthesized and used in the fabrication of superior photoswitchable fluorescent polymer nanoparticles (PFPNs). These PFPNs, due to their photochromic property and improved miscibility, exhibit high energy transfer efficiency, dual-color contrast, rapid photoresponsiveness, and outstanding photoreversibility. They have been successfully applied for rewritable fluorescence patterning and intracellular dual-color imaging (Chen, Weibang, Xue, Wang, Maolin, Zhang, & Yi, 2017).
Photo-Inactive Divinyl Spiropyran for Stress Sensing
- Mechanical Activation of Spiropyran : This study focused on a spiropyran mechanophore cross-linker, demonstrating its sensitivity towards mechanical force but not UV irradiation. This unique feature makes it an interesting material for applications where mechanical activation is required without the influence of light (Li, Zhang, & Zhu, 2016).
Anti-Counterfeiting Applications
- Anti-Counterfeiting Coating : A spiropyran derivative was synthesized and characterized for its photochromism and solvatochromism, showing significant responses to solvent polarity. This property makes it suitable for applications in anti-counterfeiting coatings, particularly on flexible materials for food and medicine packaging (Zhang, Fu, Chen, Cui, & Liu, 2016).
Solvent Effect on Photo- and Solvato-Chromism
- Solvent Effect Study : The solvent effect on the photochromism and solvatochromism of spiropyran was investigated, highlighting the importance of solvent polarity in determining the behavior of spiropyran compounds. This insight is crucial for applications where solvent environment plays a role (Tian & Tian, 2014).
Near-IR Fluorescence Switch for Data Storage
- Near-Infrared Fluorescence Switch : The synthesis of a dyad with spiropyran units and near-infrared fluorescence probe was described. This system offers an efficient fluorescent switch, potentially useful in rewritable high-density optical data or image storage utilizing near-infrared luminescence intensity readout schemes (Doddi, Ramakrishna, Venkatesh, & Bangal, 2015).
Colorimetric Probe for Quantitative Analysis
- Cyanide Ion Detection in Cassava Leaves : A spiropyran derivative was used as a highly selective probe for colorimetric detection of cyanide ion in cassava leaves, demonstrating its potential in environmental monitoring and food safety (Pattaweepaiboon, Kongmon, Thaweechai, Kaewchangwat, Thanayupong, Suttisintong, & Sirisaksoontorn, 2020).
Metal Ion Complexation Studies
- Complexation with Metal Ions : A study on the complexation of spiropyran with metal ions was conducted, demonstrating a shift in maximum absorption peak and color change upon complexation. This property could be useful in developing visual observations for different metal ions (Chen, Liu, Cui, Hu, & Cai, 2015).
Mecanismo De Acción
The mechanism of action of this compound involves photoisomerization and thermal reactions . The shift in the drain-current vs gate-voltage plot with UV-light injection on the molecule is due to the change of the SP molecule to MC . The activation energies for the conversion of MC to SP molecules were estimated as 71 kJ/mol and 90 kJ/mol for the molecules attached directly to the substrate and those in the upper layer, respectively .
Safety and Hazards
Direcciones Futuras
Based on the estimated activation energy of 90 kJ/mol for the reset process, the conversion rate in a controllable temperature range was calculated . From these values, it is considered that the chemical state of MC can be maintained and switched in a designated time period, which demonstrates the possibility of this system in logical operation applications .
Propiedades
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16(2)22(27)30-14-13-25-20-8-6-5-7-19(20)23(3,4)24(25)12-11-17-15-18(26(28)29)9-10-21(17)31-24/h5-12,15H,1,13-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQCDWUVZUDZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2793917.png)
![3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2793918.png)

![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)
![6-Bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine](/img/structure/B2793928.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)
![(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793930.png)

![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)



![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
